molecular formula C22H23N5O2 B2497723 (3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide CAS No. 899996-08-8

(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide

カタログ番号 B2497723
CAS番号: 899996-08-8
分子量: 389.459
InChIキー: IVNNKMCSHMVKSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to contain a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocycle . Compounds with this core have been of significant interest for the medicinal chemistry community as they are often used in the development of kinase inhibitors to treat a range of diseases, including cancer .


Synthesis Analysis

While specific synthesis information for this compound was not found, similar compounds, such as pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, have been synthesized using various starting compounds .


Molecular Structure Analysis

The pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .

科学的研究の応用

Anticancer Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidines serve as a privileged scaffold for developing kinase inhibitors. These compounds mimic the hinge region binding interactions in kinase active sites due to their isosteric similarity to the adenine ring of ATP. By exploiting similarities in kinase ATP sites, researchers have directed the activity and selectivity of pyrazolo[3,4-d]pyrimidines toward multiple oncogenic targets. Notably, the BTK inhibitor ibrutinib, derived from this scaffold, has been approved for treating several B-cell cancers .

Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists

Activation of PPARα, a ligand-activated transcription factor involved in regulating fatty acid metabolism, is crucial for metabolic homeostasis. Pyrazolo[3,4-d]pyrimidines have been explored as small-molecule agonists for PPARα. Understanding their structural basis and interactions with PPARα can lead to novel therapeutic strategies for metabolic disorders .

将来の方向性

While specific future directions for this compound were not found, compounds with a similar core have been used in the development of kinase inhibitors for cancer treatment . These compounds have shown promise and are currently in clinical trials .

特性

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-20-18-12-24-27(17-4-2-1-3-5-17)19(18)23-13-26(20)25-21(29)22-9-14-6-15(10-22)8-16(7-14)11-22/h1-5,12-16H,6-11H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNNKMCSHMVKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN4C=NC5=C(C4=O)C=NN5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。